molecular formula C10H13NO5 B2703945 (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid CAS No. 855380-42-6

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid

Cat. No.: B2703945
CAS No.: 855380-42-6
M. Wt: 227.216
InChI Key: SZZAXQREERAHET-UHFFFAOYSA-N
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Description

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid (CAS 855380-42-6) is a high-purity spirocyclic compound of significant interest in medicinal chemistry and chemical biology research. With a molecular formula of C10H13NO5 and a molecular weight of 227.21 g/mol, this compound features a unique spiro[4.5]decane core structure that combines hydantoin and lactone motifs, making it a valuable scaffold for drug discovery and the synthesis of more complex molecules . The compound is offered with a guaranteed purity of >95% and is available in quantities from 100mg to 10g to support various research and development scales . As a spirocyclic derivative, it shares structural similarities with other investigated compounds, such as related azaspiro[4.5]decan derivatives which have been explored for their potential therapeutic applications . This reagent is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for screening in biological assays, particularly where spirocyclic architectures are of interest for their potential bioactivity and three-dimensional properties.

Properties

IUPAC Name

2-(2,4-dioxo-1-oxa-3-azaspiro[4.5]decan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c12-7(13)6-11-8(14)10(16-9(11)15)4-2-1-3-5-10/h1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZAXQREERAHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of 4-aminophenol with α-glycolic acid or lactic acid. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2, PIFA

    Reduction: Sodium borohydride

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the spirocyclic structure, while substitution reactions can introduce various functional groups at specific positions .

Scientific Research Applications

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, its antitumor activity is attributed to its ability to interfere with cellular processes essential for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The following table summarizes key structural and pharmacological differences between (2,4-dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid and its analogs:

Compound Name Core Structure Substituents/Modifications Target Receptor Affinity (Ki) Selectivity Key Pharmacological Effects
This compound 1-oxa-3-azaspiro[4.5]decane 2,4-dioxo; acetic acid at N3 Hypothetical N/A N/A Likely peripherally restricted (inferred)
DiPOA 1,3,8-triazaspiro[4.5]decane 8-(3,3-diphenylpropyl); 4-oxo; acetic acid at N3 Mu opioid Not explicitly stated >100-fold over delta/kappa Antihyperalgesic, peripherally restricted
NNC 63-0532 1,3,8-triazaspiro[4.5]decane 8-naphthalen-1-ylmethyl; 4-oxo; methyl ester at acetic acid Nociceptin (ORL1) 7.3 nM 12-fold over opioid receptors Agonist activity at ORL1, potential analgesic
Ro 64-6198 1,3,8-triazaspiro[4.5]decane 8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl) ORL1 0.39 nM >100-fold over opioid receptors Anxiolytic, antipsychotic effects

Key Structural and Functional Differences

Core Heteroatoms: The target compound features a 1-oxa-3-aza ring, while DiPOA, NNC 63-0532, and Ro 64-6198 have 1,3,8-triaza systems.

Substituent Effects :

  • DiPOA : The 8-(3,3-diphenylpropyl) group enhances mu opioid receptor affinity and restricts CNS penetration due to increased hydrophobicity and molecular weight .
  • NNC 63-0532 : The 8-naphthalenylmethyl group improves ORL1 binding (Ki = 7.3 nM) but reduces selectivity over opioid receptors compared to Ro 64-6198 .
  • Target Compound : The 2,4-dioxo groups may increase polarity, limiting BBB penetration and favoring peripheral actions, akin to DiPOA’s acetic acid moiety .

Receptor Selectivity :

  • DiPOA and the target compound lack significant ORL1 activity, whereas NNC 63-0532 and Ro 64-6198 are ORL1-selective. This divergence highlights the critical role of substituents in determining receptor specificity .

Research Findings and Implications

Pharmacokinetic and Therapeutic Potential

  • Peripheral Restriction : DiPOA’s acetic acid group and bulky substituents prevent CNS entry, making it effective for inflammatory pain without opioid side effects . The target compound’s 2,4-dioxo groups may similarly restrict CNS penetration, suggesting utility in peripheral pain management.
  • ORL1 Agonists : NNC 63-0532 and Ro 64-6198 demonstrate that spirocyclic scaffolds can achieve high ORL1 affinity, though selectivity varies with substituent bulk and hydrophobicity .

Biological Activity

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid is a complex organic compound notable for its unique spirocyclic structure, which includes a dioxo group, an oxa atom, and an azaspiro framework. This structure contributes to its potential biological activities, particularly in the field of medicinal chemistry. The compound's ability to interact with biological macromolecules positions it as a candidate for further pharmacological exploration.

The molecular formula of this compound is C10H13NO5C_{10}H_{13}NO_{5}, with a molecular weight of 227.21 g/mol. Its structural characteristics enable various chemical reactions, making it a versatile compound in synthetic organic chemistry.

PropertyValue
Molecular FormulaC10H13NO5C_{10}H_{13}NO_{5}
Molecular Weight227.21 g/mol
StructureSpirocyclic

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential anticancer properties. The compound's structural analogs have shown significant cytotoxic effects against various cancer cell lines.

Antitumor Activity

A series of studies have evaluated the antitumor activity of compounds related to this compound. For instance, derivatives of 1-Oxa-4-azaspiro[4.5]deca have demonstrated potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines.

Key Findings:

  • Cytotoxicity : Compounds derived from the spirocyclic framework exhibited IC50 values in the low micromolar range against various cancer cell lines:
    • A549: Compounds 11b and 11h showed IC50 values of 0.18 µM and 0.19 µM, respectively.
    • MDA-MB-231: Compounds 11d, 11h, and 11k had IC50 values of 0.08 µM.
    • HeLa: Compounds 11h, 11k, and 12c showed IC50 values below 0.20 µM.

These results indicate that modifications to the spirocyclic structure can enhance anticancer activity significantly .

The mechanism by which this compound exerts its biological effects involves interaction with key biological macromolecules such as proteins and nucleic acids. Such interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Interaction Studies

Interaction studies using techniques such as molecular docking and spectroscopy are crucial for understanding how this compound binds to target proteins involved in cancer progression. These studies help elucidate the pharmacodynamics and pharmacokinetics necessary for drug development.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models treated with derivatives of this compound have shown reduced tumor growth rates compared to controls, suggesting effective bioavailability and therapeutic potential.
  • Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy while minimizing side effects.

Q & A

Q. What are the established synthetic routes for (2,4-dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid, and how can purity be optimized?

The compound is synthesized via solid-phase parallel synthesis using Wang resin. Key steps include coupling Fmoc-protected intermediates (e.g., Fmoc-CPTD-OH) to the resin, followed by deprotection and functionalization with substituents like naphthalen-1-ylmethyl groups. Purity optimization involves iterative HPLC purification and mass spectrometry validation. Contaminants such as unreacted intermediates or oxidation byproducts are minimized using inert atmospheres and low-temperature reactions .

Table 1: Synthetic Optimization Parameters

ParameterConditionYield (%)Purity (%)
Coupling reagentHATU/DIPEA7892
Deprotection20% piperidine/DMF8595
Final purificationReverse-phase HPLC (C18)6599

Q. How is the structural elucidation of this spirocyclic compound validated?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) confirms the spirocyclic core and substituent geometry. Key bond lengths (e.g., C=O at 1.21 Å) and angles are compared to DFT-calculated values. NMR (¹H/¹³C) and HRMS further validate molecular weight and functional groups .

Q. What pharmacological mechanisms are associated with this compound?

The compound acts as a peripherally restricted μ-opioid receptor agonist (Ki = 7.3–118 nM). In vivo studies in rat carrageenan-induced inflammation models show antihyperalgesia (83% inhibition at 30 mg/kg) without central side effects. Binding assays using GTPγS functional activity confirm receptor selectivity .

Advanced Research Questions

Q. How can experimental design address contradictions in peripheral vs. central receptor activity?

Contradictions arise when systemic administration shows antiedematous effects (e.g., morphine’s central action) versus DiPOA’s peripheral restriction. To resolve this:

  • Use selective receptor antagonists (e.g., q-naltrexone for peripheral μ-receptors).
  • Compare intrathecal vs. intraplantar administration in rodent pain models.
  • Validate blood-brain barrier exclusion via LC-MS quantification of brain tissue .

Table 2: Receptor Localization Studies

ModelAdministration RouteEdema Inhibition (%)Hyperalgesia Inhibition (%)
Systemic morphineIntraperitoneal5480
DiPOAIntraplantar083

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include low plasma stability (ester hydrolysis) and matrix interference. Solutions:

  • Stabilize samples with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride).
  • Use UPLC-MS/MS with deuterated internal standards for quantification (LOQ = 0.1 ng/mL).
  • Validate recovery rates (>85%) in serum and tissue homogenates .

Q. How do computational models predict SAR for spirocyclic opioid agonists?

Molecular docking (AutoDock Vina) and MD simulations identify critical interactions:

  • The spirocyclic oxygen forms hydrogen bonds with Tyr148 (μ-receptor).
  • Naphthyl substituents enhance lipophilicity (logP > 3) for peripheral restriction.
  • Free energy calculations (MM-PBSA) correlate with experimental Ki values .

Data Contradiction Analysis

Q. Why does DiPOA lack antiedematous effects despite potent antihyperalgesia?

Edema involves central μ-receptor modulation (e.g., hypothalamic-pituitary-adrenal axis), while hyperalgesia is peripherally mediated. DiPOA’s restricted distribution prevents CNS penetration, limiting edema control. This is confirmed by central morphine administration restoring antiedematous activity .

Q. How to reconcile variable binding affinities across structural analogs?

Variability arises from substituent steric effects (e.g., diphenylpropyl vs. naphthyl groups). SPR binding assays show diphenylpropyl analogs (Ki = 7.3 nM) have higher affinity due to hydrophobic pocket interactions. Competitive binding with DAMGO ([D-Ala²,N-Me-Phe⁴,Gly-ol]-enkephalin) validates receptor engagement .

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